1-(2,2,2-trifluoroethyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c6-5(7,8)4-10-3-1-2-9-10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHVFNDOHJKATM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053167-24-0 | |
| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 2,2,2 Trifluoroethyl 1h Pyrazole
Direct N-Trifluoroethylation Strategies
Direct N-trifluoroethylation of a pre-formed pyrazole (B372694) ring is a common and versatile approach. This strategy involves the formation of a bond between one of the nitrogen atoms of the pyrazole ring and a 2,2,2-trifluoroethyl moiety. Various methods, including the use of classical electrophiles, transition-metal catalysis, and emerging metal-free protocols, have been explored.
Utilization of 2,2,2-Trifluoroethyl Halides and Triflates
A straightforward method for the N-trifluoroethylation of pyrazole involves the use of reactive electrophiles such as 2,2,2-trifluoroethyl halides (e.g., iodide, bromide) and triflates. These reagents readily react with the nucleophilic nitrogen of the pyrazole ring.
The reaction between pyrazole and 2,2,2-trifluoroethyl halides or triflates typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the lone pair of electrons on a nitrogen atom of the pyrazole ring attacks the electrophilic carbon atom of the 2,2,2-trifluoroethyl group, leading to the displacement of the leaving group (halide or triflate) in a single, concerted step. The regioselectivity of the alkylation, i.e., whether the substitution occurs at the N1 or N2 position of the pyrazole ring, is a critical aspect and can be influenced by steric and electronic factors of substituents on the pyrazole ring, as well as the reaction conditions. For unsubstituted pyrazole, a mixture of N1 and N2 isomers is often obtained.
The efficiency and regioselectivity of the N-trifluoroethylation are highly dependent on the reaction conditions. The choice of solvent and base plays a crucial role. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile are commonly employed as they can effectively solvate the pyrazole anion and facilitate the SN2 reaction. The selection of a suitable base is also critical for deprotonating the pyrazole, thereby increasing its nucleophilicity. Common bases include alkali metal carbonates (e.g., K2CO3, Cs2CO3), hydrides (e.g., NaH), and organic bases (e.g., triethylamine). The strength and steric hindrance of the base can influence the ratio of N1 to N2 alkylation. For instance, the use of bulkier bases may favor alkylation at the less sterically hindered nitrogen atom. Temperature is another important parameter to control, with higher temperatures generally leading to faster reaction rates, but potentially affecting the regioselectivity.
Table 1: Optimization of Reaction Conditions for N-Alkylation of Pyrazoles
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Alkyl Bromide | Cs2CO3 impregnated saponite | DMF | 80 | ~99 | researchgate.net |
| 2 | Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | 1,2-DCE | Reflux | 77 | mdpi.com |
| 3 | α-bromoacetates | MgBr2/i-Pr2NEt | THF | 25 | 44-90 | thieme-connect.com |
Transition Metal-Catalyzed N-Trifluoroethylation Approaches (e.g., Cu, Pd)
Transition metal catalysis offers powerful alternatives for the N-trifluoroethylation of pyrazoles, often providing milder reaction conditions and improved selectivity.
Copper-Catalyzed Reactions:
Copper-mediated cross-coupling reactions have been successfully applied to the N-H trifluoroethylation of various N-heterocycles, including pyrazoles. researchgate.net These methods often utilize a copper catalyst, a suitable ligand, and a trifluoroethylating agent. For instance, the Cu-mediated reaction of NH-containing heteroaromatic compounds with CF3CHCl2 has been shown to be effective for pyrazoles. researchgate.net The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. researchgate.net Copper(II)-catalyzed direct C-H trifluoroethylation of heteroarenes has also been reported, indicating the versatility of copper in promoting trifluoroethylation reactions. nih.gov
Table 2: Copper-Catalyzed N-Trifluoroethylation of Heterocycles
| Substrate | Trifluoroethylating Agent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Indoles, Pyrroles, Pyrazoles, Carbazoles | CF3CHCl2 | Cu | Ethanolamine | Et3N | CH3CN | 50 | - | researchgate.net |
| Heteroarenes | (CF3CH2)2Zn | Cu(OTf)2 | Phenanthroline | - | DCE | 100 | - | nih.gov |
Palladium-Catalyzed Reactions:
Palladium-catalyzed cross-coupling reactions are well-established for the formation of C-N bonds, particularly in the synthesis of N-arylpyrazoles. acs.org While direct palladium-catalyzed N-trifluoroethylation of pyrazoles is less commonly reported, the principles of palladium-catalyzed N-alkylation can be extended to this transformation. acs.orgresearchgate.netacs.org For instance, palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes has been demonstrated, showcasing the ability of palladium to facilitate the formation of N-alkyl bonds in pyrazoles with high regioselectivity. acs.orgacs.org These methodologies suggest that with appropriate ligand and reaction condition optimization, palladium catalysis could be a viable strategy for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Development of Metal-Free Trifluoroethylation Protocols
In recent years, there has been a significant push towards the development of metal-free synthetic methods to avoid potential metal contamination in the final products. For the N-trifluoroethylation of pyrazoles, metal-free approaches are emerging as attractive alternatives. These methods often rely on the use of hypervalent iodine reagents, photoredox catalysis, or strong Brønsted or Lewis acids to activate the trifluoroethylating agent or the pyrazole substrate. For example, a metal-free synthesis of pyrazoles from hydrazones and acetylenic esters has been developed, which could potentially be adapted for the synthesis of N-trifluoroethylated pyrazoles. researchgate.net Additionally, acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidates has been reported as a mild, metal-free alternative to traditional methods that require strong bases. mdpi.comsemanticscholar.org
Pyrazole Ring Formation via Cycloaddition Reactions
An alternative to the direct functionalization of a pre-formed pyrazole is the construction of the this compound ring system through cycloaddition reactions. nih.govbeilstein-journals.org This approach involves the reaction of a 1,3-dipole with a dipolarophile, where one of the reactants already contains the 2,2,2-trifluoroethyl group.
A prominent example is the [3+2] cycloaddition reaction. For instance, the reaction of a nitrile imine bearing a trifluoromethyl group with an appropriate dipolarophile can lead to the formation of a trifluoromethyl-substituted pyrazole ring. olemiss.edu A three-component synthesis of 2,2,2-trifluoroethyl pyrazole-5-carboxylates has been reported, which utilizes 2,2,2-trifluoroethanol (B45653) (TFE) as both a solvent and a reactant. nih.govbeilstein-journals.orgresearchgate.net In this process, a 1,3-dicarbonyl compound is generated in situ and then cyclized with hydrazine (B178648) hydrochloride. The subsequent reaction with TFE yields the desired 2,2,2-trifluoroethyl pyrazole derivative. nih.govbeilstein-journals.orgresearchgate.net
Furthermore, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane can lead to the formation of bis(trifluoromethyl)pyrazolines through a [3+2] cycloaddition, which can then be aromatized to the corresponding pyrazole. rsc.org The regioselectivity of these cycloaddition reactions is a key consideration and is often controlled by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile.
[3+2] Cycloaddition of Fluorinated Diazoalkanes with Alkynes
The [3+2] cycloaddition, also known as the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org In the context of synthesizing trifluoroethyl-substituted pyrazoles, this reaction typically involves a fluorinated diazoalkane, such as 2,2,2-trifluorodiazoethane (CF₃CHN₂), and an alkyne dipolarophile. acs.org This approach directly installs the trifluoromethyl group onto the pyrazole ring, which can then be N-alkylated with a 2,2,2-trifluoroethyl group in a subsequent step, or alternatively, a more complex dipole containing the N-(2,2,2-trifluoroethyl) moiety could be envisioned. The reaction between 2,2,2-trifluorodiazoethane and alkynes or their surrogates provides access to 3- or 5-trifluoromethylpyrazoles. acs.orgacs.org
The general mechanism involves the concerted or stepwise addition of the 1,3-dipole (the diazoalkane) to the π-system of the dipolarophile (the alkyne). wikipedia.org The initial cycloaddition often yields a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole. acs.org
A significant challenge in the [3+2] cycloaddition approach to substituted pyrazoles is controlling the regioselectivity. When using an unsymmetrical alkyne, the reaction with 2,2,2-trifluorodiazoethane can potentially yield two different regioisomers. The outcome is governed by the electronic and steric properties of both the dipole and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory. wikipedia.org
Research has shown that the choice of reaction conditions and substrates can highly influence the regiochemical outcome. For instance, the reaction of 2,2,2-trifluorodiazoethane with electron-deficient allenes demonstrates tunable regioselectivity; in the absence of a base, 5-(trifluoromethyl)pyrazolines are formed, whereas the addition of triethylamine (Et₃N) leads to 3-(trifluoromethyl)pyrazoles. acs.org Similarly, reactions with styryl derivatives can be controlled to produce 5-aryl-3-trifluoromethylpyrazoles. acs.org The regioselectivity is often determined by the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. wikipedia.org
Table 1: Factors Influencing Regioselectivity in [3+2] Cycloaddition
| Factor | Influence on Regioselectivity | Example | Reference |
| Substituents on Alkyne | Electron-withdrawing groups (EWGs) on the alkyne can direct the orientation of the dipole addition. | Reaction with electron-deficient alkenes proceeds smoothly. | acs.org |
| Base/Catalyst | The presence or absence of a base can switch the regioselectivity of the product. | Et₃N leads to 3-(trifluoromethyl)pyrazoles from allenes. | acs.org |
| Solvent | Solvent polarity can affect the stability of transition states, influencing the product ratio. | Solvent can control whether [2+1] or [3+2] cycloaddition occurs with enynes. | rsc.org |
| Dipole Generation Method | The method of generating the diazoalkane can impact its reactivity and selectivity. | In situ generation from tosylhydrazones is a common strategy. | organic-chemistry.org |
Handling pure 2,2,2-trifluorodiazoethane can be hazardous due to its potential toxicity and explosive nature. acs.org To circumvent this, methods for its in situ generation have been developed. A common approach involves the decomposition of N-tosylhydrazones in the presence of a base. organic-chemistry.org This allows the reactive dipole to be generated in low concentrations and consumed immediately by the dipolarophile present in the reaction mixture, enhancing safety and operational simplicity. acs.org
Another strategy involves the use of stable precursors that can release the diazoalkane under specific conditions, such as thermal or photochemical activation. nih.gov These in situ methods are crucial for making the [3+2] cycloaddition a more practical and scalable route for synthesizing trifluoromethyl-substituted pyrazoles. acs.orgnih.gov
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Precursors
The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govresearchgate.net To synthesize this compound via this route, the key starting materials are 2,2,2-trifluoroethylhydrazine and a suitable 1,3-dicarbonyl precursor. beilstein-journals.orgnih.gov
The reaction proceeds via initial nucleophilic attack of one of the hydrazine nitrogen atoms on a carbonyl group, forming a hydrazone or enamine intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. nih.gov A major advantage of this method is the wide availability of diverse 1,3-dicarbonyl compounds, allowing for the synthesis of a broad range of substituted pyrazoles. beilstein-journals.orgnih.gov
The availability of the key building block, 2,2,2-trifluoroethylhydrazine, is critical for this synthetic approach. nih.govsigmaaldrich.com This hydrazine derivative can be synthesized through several methods. One common strategy is the alkylation of hydrazine or a protected hydrazine derivative with a 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or halide.
A versatile three-step process for preparing N'-alkyl hydrazides involves the trifluoroacetylation of a starting hydrazide, followed by alkylation (e.g., with an alkyl halide or via a Mitsunobu reaction), and subsequent removal of the trifluoroacetyl protecting group under hydrolytic or reductive conditions. scholaris.ca This methodology allows for the introduction of various alkyl groups, including fluoroalkyl chains, onto the hydrazine nitrogen.
Table 2: Synthetic Routes to 2,2,2-Trifluoroethylhydrazine
| Starting Material | Reagent(s) | Key Transformation | Reference |
| Hydrazine | CF₃CH₂-X (X = leaving group) | Nucleophilic substitution | General Alkylation |
| Protected Hydrazide | 1. Trifluoroacetic anhydride2. CF₃CH₂OH, Mitsunobu reagents3. Hydrolysis/Reduction | Acylation, Mitsunobu alkylation, Deprotection | scholaris.ca |
| N-(Boc)Hydrazide | 1. Trifluoroacetic anhydride2. CF₃CH₂-Br, Base3. Hydrolysis/Reduction | Acylation, Alkylation, Deprotection | scholaris.ca |
The hydrazine is often handled as its hydrochloride salt for improved stability. nih.gov
The efficiency and regioselectivity of the cyclocondensation reaction can be highly dependent on the reaction conditions. researchgate.netresearchgate.net Key parameters that are often optimized include the solvent, temperature, reaction time, and the use of catalysts. researchgate.net
For instance, when using unsymmetrical 1,3-diketones, the reaction can produce a mixture of two regioisomeric pyrazoles. It has been found that conducting the cyclocondensation of aryl hydrochloride hydrazines with 1,3-diketones in aprotic dipolar solvents can yield better results and regioselectivity compared to the more traditionally used polar protic solvents like ethanol (B145695). nih.gov
Acid or base catalysis is commonly employed to accelerate the reaction. Lewis acids, such as SmCl₃, can catalyze the acylation of β-ketoesters to form the 1,3-dicarbonyl precursor in situ, followed by cyclization with hydrazine. nih.govsemanticscholar.org The choice of catalyst can significantly impact the yield and purity of the final pyrazole product. beilstein-journals.org
Multicomponent Reaction (MCR) Approaches for Pyrazole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, have emerged as powerful tools in heterocyclic synthesis. nih.govnih.gov MCRs offer significant advantages in terms of efficiency, atom economy, and operational simplicity over traditional multi-step syntheses. beilstein-journals.orgnih.gov
Several MCR strategies have been developed for the synthesis of pyrazole derivatives. nih.gov A common three-component approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For the synthesis of this compound, 2,2,2-trifluoroethylhydrazine would be used as the hydrazine component. These reactions often proceed through a cascade of reactions, such as a Knoevenagel condensation, followed by a Michael addition and subsequent cyclocondensation, all in one pot. organic-chemistry.org The diversity of the final pyrazole products can be easily achieved by simply varying the starting components, making MCRs a highly attractive strategy for building libraries of substituted pyrazoles. nih.govdistantreader.org
One-Pot Synthetic Sequences for N-Trifluoroethylated Pyrazoles
One-pot multicomponent reactions (MCRs) represent a highly efficient approach to complex molecules from simple precursors in a single operation, minimizing waste and saving time. For N-trifluoroethylated pyrazoles, a notable one-pot synthesis yields 2,2,2-trifluoroethyl pyrazole-5-carboxylates. beilstein-journals.orgresearchgate.net This process involves the cyclocondensation of 1,1,1-trichloro-4-alkoxy-3-alken-2-ones or related β-dicarbonyl precursors with hydrazine hydrochloride, uniquely employing 2,2,2-trifluoroethanol (TFE) as both a reactant and the solvent. beilstein-journals.orgresearchgate.net
The reaction proceeds through the initial formation of a pyrazole intermediate with a trichloromethyl group, which subsequently undergoes hydrolysis and esterification with the TFE solvent to afford the final product. beilstein-journals.org This sequence highlights the utility of fluorinated alcohols as reactive partners in pyrazole synthesis. A key advantage of this method is its ability to construct the functionalized N-trifluoroethylated pyrazole core in a single, streamlined process from readily available starting materials.
| Starting Material 1 | Starting Material 2 | Solvent/Reagent | Product | Key Feature |
| 1,1,1-trichloro-4-alkoxy-3-alken-2-one | Hydrazine hydrochloride | 2,2,2-trifluoroethanol (TFE) | 2,2,2-trifluoroethyl pyrazole-5-carboxylate | TFE acts as both solvent and reactant. |
Tandem Reactions Leading to Functionalized Pyrazole Systems
Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, offer a powerful strategy for building molecular complexity. While specific examples leading directly to this compound are not extensively documented, several tandem approaches for pyrazole synthesis can be adapted for this purpose.
One such strategy involves a tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates to produce highly substituted pyrazoles. nih.govacs.org This method first forms a vinyl diazoacetate intermediate, which then undergoes a 1,5-dipolar electrocyclization to furnish the pyrazole ring. By selecting appropriate starting materials, this method could be tailored to introduce various functionalities onto the pyrazole core, which could then be N-trifluoroethylated in a subsequent step.
Another relevant approach is the catalyst-free, one-pot tandem reaction of nitroalkenes with ethyl diazoacetate. rsc.org This sequence proceeds via a 1,3-dipolar cycloaddition, followed by the elimination of a nitro group and intramolecular proton transfer to yield functionalized pyrazoles. rsc.org The versatility of these tandem reactions provides a platform for creating diverse pyrazole scaffolds that are precursors to complex N-trifluoroethylated systems.
| Tandem Strategy | Key Intermediates | Potential for Functionalization |
| Cross-coupling/Electrocyclization | Vinyl diazoacetates | Allows for the synthesis of 3,4,5-trisubstituted pyrazoles. nih.govacs.org |
| 1,3-Dipolar Cycloaddition/Elimination | Cycloaddition adducts | Generates multisubstituted pyrazoles from nitroalkenes. rsc.org |
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry are increasingly important in modern synthetic organic chemistry, aiming to reduce environmental impact through sustainable practices.
The choice of solvent is critical in green synthesis. For pyrazole synthesis, the use of environmentally benign solvents like water or ethanol is encouraged. jetir.org For instance, the synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines can be efficiently carried out in aqueous media using recyclable catalysts like Amberlyst-70. researchgate.net In the context of N-trifluoroethylated pyrazoles, the use of 2,2,2-trifluoroethanol not only acts as a reagent but also as a solvent that can be potentially recovered and reused, aligning with green chemistry principles. beilstein-journals.org Furthermore, solvent-free reaction conditions, often coupled with microwave irradiation, represent an ideal green alternative, eliminating solvent waste entirely. researchgate.netnih.govresearchgate.net
The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of sustainable synthesis. In pyrazole synthesis, solid acid catalysts like Amberlyst-70 have been shown to be effective and recyclable for the condensation of 1,3-diketones with hydrazines in water, with the catalyst being reused for several cycles with only a minor decrease in yield. researchgate.net Similarly, bismuth oxide supported on zirconia (Bi2O3/ZrO2) has been employed as a highly efficient and reusable heterogeneous catalyst for synthesizing pyrazole-linked compounds in aqueous media. nih.gov The development of such recyclable catalytic systems for the synthesis of this compound is a key area for future research.
| Catalyst | Solvent | Reusability | Key Advantage |
| Amberlyst-70 | Water | Reusable for multiple cycles with slight decrease in yield. researchgate.net | Environmentally benign aqueous system. |
| Bi2O3/ZrO2 | Water | Reusable for up to six runs with no loss of activity. nih.gov | High efficiency and stability in water. |
Microwave-assisted organic synthesis (MAOS) is a key technology for improving energy efficiency. Microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating methods. ekb.egias.ac.ingsconlinepress.com The synthesis of trifluoromethyl-substituted pyrazoles has been shown to benefit significantly from microwave assistance, particularly under solvent-free conditions. researchgate.net For example, the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines proceeds much faster and with better yields under microwave irradiation compared to conventional heating. researchgate.net This rapid, localized heating minimizes energy consumption and reduces the formation of byproducts. nih.govdergipark.org.tr
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
The choice of a synthetic route is often a trade-off between efficiency, cost, and environmental impact. For pyrazole synthesis, a comparison between traditional methods and modern, greener alternatives reveals significant advantages for the latter.
Microwave-assisted synthesis, particularly under solvent-free conditions, consistently outperforms conventional heating methods in terms of reaction time and often provides comparable or higher yields. ekb.egias.ac.in For instance, the synthesis of certain pyrazolone derivatives that takes hours under reflux can be completed in minutes using microwave irradiation. ekb.egnih.gov
| Synthetic Method | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Conventional Heating (in solvent) | Hours to days | Moderate to good | Well-established procedures | Long reaction times, high energy consumption, solvent waste |
| Microwave-Assisted (solvent-free) | Minutes | Good to excellent | Rapid reaction rates, high energy efficiency, no solvent waste. researchgate.netnih.govekb.eg | Requires specialized equipment, potential for localized overheating |
| One-Pot/Multicomponent Reactions | Varies (minutes to hours) | Good to excellent | High atom and step economy, reduced waste. biointerfaceresearch.commdpi.comnih.gov | Optimization can be complex |
| Heterogeneous Catalysis (in water) | Minutes to hours | Good to excellent | Catalyst reusability, use of green solvent. researchgate.netnih.gov | Catalyst preparation and potential for leaching |
Chemical Reactivity and Mechanistic Investigations
Electrophilic and Nucleophilic Functionalization of the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle that can undergo various functionalization reactions. The presence of the N-trifluoroethyl group deactivates the ring towards electrophilic attack compared to N-alkyl pyrazoles, but reactions can still be directed to specific positions.
Electrophilic halogenation is a common method for functionalizing the pyrazole skeleton. beilstein-archives.org The position of halogenation on the 1-(2,2,2-trifluoroethyl)-1H-pyrazole ring is typically the C4 position, which is the most electron-rich carbon. However, functionalization at other positions can be achieved depending on the reagents and reaction conditions.
Chlorination: The introduction of a chlorine atom onto the pyrazole ring can be accomplished using standard chlorinating agents. For instance, derivatives such as this compound-4-sulfonyl chloride have been synthesized, indicating that reactions like chlorosulfonation can occur at the C4 position. biosynth.comuni.lu Direct chlorination of the ring itself can be achieved using reagents like N-chlorosuccinimide (NCS). beilstein-archives.org
Bromination: Bromination at the C4 position of the pyrazole ring has been documented, leading to the formation of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole. uni.lu This transformation is typically achieved using electrophilic bromine sources.
Iodination: Iodination of the pyrazole ring can be achieved with various reagents. The use of N-iodosuccinimide (NIS) or iodine monochloride (ICl) can introduce an iodine atom, often at the most nucleophilic carbon position. beilstein-archives.orgvulcanchem.com For example, 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a known compound. sigmaaldrich.comsigmaaldrich.com Studies on related 1-aryl-3-CF3-pyrazoles have shown that iodination can be highly regioselective; treatment with n-BuLi followed by iodine leads to substitution at the C5-position, whereas using ceric ammonium (B1175870) nitrate (B79036) (CAN) with iodine directs the substitution to the C4-position. nih.gov
Interactive Data Table: Halogenation of this compound and its Derivatives
| Product Name | Halogen | Position | Reagent(s) | Citation |
|---|---|---|---|---|
| 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Bromine | C4 | N/A | uni.lu |
| 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Iodine | C4 | N/A | sigmaaldrich.comsigmaaldrich.com |
| 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | Iodine | C5 | ICl or NIS | vulcanchem.com |
| This compound-4-sulfonyl chloride | Chlorine | C4 | N/A | biosynth.com |
The functionalization of the this compound system can also proceed through pathways involving nucleophiles. Research into the synthesis of 2,2,2-trifluoroethyl 1H-pyrazole carboxylates provides insight into such mechanisms. In one study, the cyclocondensation of hydrazine (B178648) hydrochloride with 1,1,1-trichloro-2,4-alkanediones in 2,2,2-trifluoroethanol (B45653) (TFE) was investigated. lookchem.com The proposed mechanism involves the initial formation of a 5(3)-trichloromethyl-1H-pyrazole, which is then hydrolyzed to a carboxylic acid derivative. A key step in this transformation is the nucleophilic attack of the solvent (an alcohol like TFE) on a carboxylic acid chloride intermediate. lookchem.com This demonstrates that functional groups attached to the pyrazole ring are susceptible to nucleophilic attack, providing a route to diverse derivatives. The low nucleophilicity of TFE compared to other alcohols like methanol (B129727) or ethanol (B145695) was a key observation supporting this proposed mechanism. lookchem.com
Nitration: The introduction of a nitro group (—NO₂) onto the pyrazole ring is a significant transformation, as nitro-heterocycles are valuable synthetic intermediates. semanticscholar.org The direct nitration of pyrazoles can be challenging but is often accomplished using strong nitrating agents. A common method involves a mixture of nitric acid and trifluoroacetic anhydride. semanticscholar.orgresearchgate.net For pyrazole itself, nitration can initially form N-nitropyrazole, which may then rearrange to yield 3-nitropyrazole or 4-nitropyrazole depending on the conditions. nih.gov For N-substituted pyrazoles, the nitro group typically directs to the C4 position. The existence of compounds like 5-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine suggests that nitrated derivatives of the target compound are synthetically accessible. chemsrc.com Research on N-(fluorodinitroethyl)pyrazoles has also identified conditions for introducing a nitro group at the 4-position of the pyrazole ring. researchgate.net
Sulfonation: The sulfonation of the pyrazole ring, introducing a sulfonic acid (—SO₃H) group or a derivative, is another important electrophilic substitution. The existence and commercial availability of this compound-4-sulfonyl chloride is strong evidence for the viability of this reaction pathway. biosynth.comuni.lu This compound is a key intermediate, allowing for the subsequent introduction of sulfonamide or other sulfur-linked functionalities by reaction with various nucleophiles. The reaction likely proceeds via chlorosulfonation at the C4 position of the pyrazole ring.
Transformations Involving the Trifluoroethyl Moiety
The 2,2,2-trifluoroethyl group is generally considered a stable and robust substituent that significantly influences the electronic properties of the pyrazole ring.
The carbon-fluorine bond is the strongest single bond in organic chemistry, with a high bond dissociation energy. olemiss.edu This inherent strength confers exceptional stability to the trifluoroethyl group. Throughout the various functionalization reactions performed on the pyrazole ring, such as halogenation, nitration, and sulfonation, the 1-(2,2,2-trifluoroethyl) substituent typically remains intact. biosynth.comuni.lu This stability is a critical feature, as it allows for chemical modification of the heterocyclic core without degradation of the fluoroalkyl chain. The electron-withdrawing nature of the fluorine atoms also contributes to the stability of the C-C bond within the ethyl group.
Given the high stability of the C-F bonds in the trifluoroethyl group, further fluorination to create a perfluoroethyl substituent or defluorination reactions are generally not observed under standard synthetic conditions. The existing literature from the conducted searches does not provide examples of such transformations on this compound. These reactions would require harsh conditions or specialized reagents to cleave the exceptionally strong C-F bonds, which would likely lead to the degradation of the pyrazole ring itself. Therefore, the trifluoroethyl moiety is generally considered a fixed, non-reactive component of the molecule in the context of typical organic transformations.
Oxidation and Reduction Chemistry of the Pyrazole Core
The chemical reactivity of the pyrazole core within trifluoroethyl-substituted pyrazoles is a subject of significant interest for creating functionalized derivatives. While studies focusing exclusively on the oxidation and reduction of the parent compound this compound are not extensively detailed in the provided literature, the reactivity of closely related derivatives offers substantial insight.
For instance, the derivative this compound-4-carboxamide can undergo both oxidation and reduction. Oxidation reactions, employing agents such as potassium permanganate (B83412) in an acidic environment or hydrogen peroxide with a catalyst, can target substituents on the pyrazole ring, potentially leading to the formation of carboxylic acids or ketones. Conversely, reduction of the carboxamide derivative can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or the milder sodium borohydride (B1222165) (NaBH4), which would typically reduce the amide group to an amine.
These transformations highlight the stability of the pyrazole ring itself under these conditions, with reactions occurring preferentially at the functional groups attached to the heterocyclic core. The strong electron-withdrawing nature of the trifluoroethyl group influences the electron density of the pyrazole ring, which in turn affects its susceptibility to oxidative or reductive cleavage.
Elucidation of Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing efficient synthetic routes. Research has focused on analyzing transition states, identifying key intermediates, and understanding the role of catalysts in directing selectivity.
The key synthetic steps for pyrazoles, such as electrophilic aromatic substitution (EAS), proceed through high-energy transition states. The mechanism for EAS involves a critical, rate-determining step where the aromatic pyrazole ring attacks an electrophile. masterorganicchemistry.com This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. masterorganicchemistry.comlumenlearning.com The transition state leading to this intermediate is high in energy due to the temporary loss of aromatic stabilization, which is approximately 36 kcal/mol for benzene. masterorganicchemistry.com
The structure of this transition state resembles the carbocation intermediate. For a substituted pyrazole, the electrophile adds to a carbon atom, creating a tetrahedral center and distributing a positive charge across other atoms of the ring through resonance. uci.edu The stability of this transition state, and thus the reaction rate, is highly influenced by the electronic properties of substituents already on the ring. The electron-withdrawing 1-(2,2,2-trifluoroethyl) group would generally be expected to destabilize this positively charged transition state, thereby slowing down electrophilic substitution compared to an unsubstituted pyrazole. The second step, the deprotonation to restore aromaticity, is fast and has a low-energy transition state. masterorganicchemistry.com
Reaction pathways for the synthesis and functionalization of pyrazoles are often governed by the formation of specific intermediates. In the synthesis of the pyrazole ring itself, pyrazoline intermediates are commonly formed, which are then oxidized to the aromatic pyrazole. organic-chemistry.orgnih.gov The cyclocondensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with a hydrazine derivative initially yields a non-aromatic pyrazoline ring, which requires a subsequent oxidation step to furnish the final pyrazole product. nih.gov
In other synthetic approaches, different intermediates play a pivotal role. One study on the synthesis of 2,2,2-trifluoroethyl 1H-pyrazole-carboxylates proposes that a carboxylic acid chloride is a key intermediate. lookchem.com This intermediate is formed from the hydrolysis of a trichloromethyl group and is then attacked by a nucleophilic solvent like 2,2,2-trifluoroethanol (TFE) to yield the final ester product. lookchem.com
During functionalization reactions like electrophilic aromatic substitution, the Wheland intermediate is the key species that determines the reaction's outcome. masterorganicchemistry.comlumenlearning.com This carbocation intermediate is resonance-stabilized, and the position of the incoming electrophile is directed by the substituents already present on the pyrazole ring. uci.edu Furthermore, in cycloaddition reactions used to build the pyrazole ring, nitrile imines can be generated in situ as reactive intermediates that are trapped by an appropriate dipolarophile to form the heterocyclic ring. organic-chemistry.org
Catalyst systems play a determinative role in controlling both the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the product) in pyrazole synthesis.
A significant challenge in the synthesis of N-substituted pyrazoles from nonsymmetrical 1,3-diketones is the formation of two possible regioisomers. Research has shown that the choice of solvent can act as a catalyst or promoter to dramatically influence this selectivity. For example, the reaction between 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and methylhydrazine in ethanol yields a nearly 1:1 mixture of the two regioisomers. However, by using fluorinated alcohol solvents, the regioselectivity is vastly improved. conicet.gov.ar
| Solvent | Regioisomeric Ratio (A:B) |
|---|---|
| Ethanol (EtOH) | 1.3 : 1 |
| 2,2,2-Trifluoroethanol (TFE) | 19 : 1 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >50 : 1 |
Table 1: Influence of solvent on the regioselectivity of pyrazole formation. The use of highly fluorinated, acidic alcohols like TFE and HFIP significantly favors the formation of one regioisomer over the other. conicet.gov.ar
In addition to solvent effects, specific catalysts are employed to control reaction outcomes. Silver carbonate (Ag2CO3), for instance, has been used to switch the stereoselectivity of the Michael addition reaction between pyrazoles and conjugated carbonyl alkynes. nih.gov In the absence of the silver catalyst, the reaction yields the thermodynamically stable (E)-isomer. When Ag2CO3 is added, it coordinates with the reactants, guiding the reaction to produce the (Z)-isomer with high selectivity. nih.gov Similarly, copper and ruthenium-based catalysts have been utilized in various pyrazole syntheses to promote specific bond formations and ensure high selectivity under mild conditions. organic-chemistry.org
Synthesis and Characterization of Substituted Derivatives
Preparation of Positional Isomers and Analogues
The ability to selectively introduce substituents at the C3, C4, and C5 positions of the pyrazole (B372694) ring is crucial for the development of new chemical entities. Likewise, fusing the pyrazole core with other rings expands the available chemical space.
The functionalization of the 1-(2,2,2-trifluoroethyl)-1H-pyrazole core at its carbon atoms (C3, C4, and C5) is a key strategy for creating diverse molecular architectures. A variety of synthetic methods are employed to achieve this, often involving cyclocondensation reactions or the modification of pre-formed pyrazole rings.
One prominent method involves the cyclocondensation of β-dicarbonyl compounds with appropriately substituted hydrazines. nih.gov For instance, the reaction of 1,1,1-trichloro-4-alkoxy-3-alken-2-ones with hydrazine (B178648) hydrochloride in 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent yields 2,2,2-trifluoroethyl 1H-pyrazol-5(3)-carboxylates. lookchem.com This reaction proceeds through the formation of the pyrazole ring and a subsequent hydrolysis of the trichloromethyl group, which is facilitated by the alcohol solvent, to form the carboxylate ester. lookchem.com
Continuous flow synthesis has emerged as a powerful technique for preparing highly substituted fluorinated pyrazoles. mit.edu This method allows for the safe generation and reaction of diazoalkanes, such as 2,2,2-trifluoro-1-diazoethane, which can then undergo [3+2] cycloaddition with various alkynes. mit.edumdpi.com This approach provides rapid access to pyrazoles with substituents at the C3 and C5 positions, depending on the choice of alkyne. For example, reaction with ethyl propiolate can yield 3-trifluoromethyl pyrazoles with an ester group at the C5 position. mit.edu
Specific examples of substituted derivatives include urea (B33335) compounds prepared for biological evaluation. For example, 1-Adamantyl-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}urea has been synthesized, demonstrating substitution at the C3 position with a methylurea (B154334) group. nih.gov The general synthesis of pyrazoles with different functionalized substituents at C3 and C5 often starts from protected alkynols, which are coupled with acid chlorides and then reacted with hydrazine to form the pyrazole nucleus. nih.gov
Table 1: Examples of C3- and C5-Substituted this compound Derivatives
| Compound Name | Position of Substitution | Synthetic Precursors | Reference |
|---|---|---|---|
| 2,2,2-Trifluoroethyl 1H-pyrazol-5(3)-carboxylate | C5 (or C3) | 1,1,1-Trichloro-4-alkoxy-3-alken-2-ones and hydrazine hydrochloride | lookchem.com |
| 1-Adamantyl-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}urea | C3 | This compound-3-carbaldehyde and 1-adamantylurea | nih.gov |
Fusing the pyrazole ring to other cyclic structures creates rigid, polycyclic scaffolds that are of great interest in medicinal chemistry and materials science. An efficient method for assembling trifluoromethylated fused tricyclic pyrazoles involves the intramolecular cyclization of cyclic ketone-derived amines. rsc.org This process is believed to proceed through the in-situ generation of trifluoromethylated β-diazo ketones from β-amino cyclic ketones using a diazotizing agent like tert-butyl nitrite. rsc.org
While the direct fusion of a this compound is not explicitly detailed in the provided context, general methods for synthesizing fused pyrazoles can be adapted. For example, pyrazolo[1,5-a]pyrimidines are synthesized by reacting 5-aminopyrazole derivatives with compounds like 2-(arylidene)malononitrile. mdpi.com Another approach involves the synthesis of imidazo[1,2-b]pyrazoles through the cyclization of 3,5-diaminopyrazole derivatives with reagents such as sodium pyruvate. mdpi.com These methods highlight potential pathways that could be explored using a 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole precursor to generate novel fused systems.
Structural Elucidation of Derivatives
The characterization and structural confirmation of newly synthesized derivatives of this compound rely on a suite of standard spectroscopic techniques.
For 1-Adamantyl-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}urea, the structure was confirmed using infrared (IR) spectroscopy and proton nuclear magnetic resonance (¹H NMR) spectroscopy. nih.gov The ¹H NMR spectrum in DMSO-d₆ showed characteristic signals for the pyrazole protons at δ 7.73 (H-5) and 6.19 (H-4) ppm, and a quartet for the trifluoroethyl methylene (B1212753) protons at δ 5.04 ppm with a ³JHF coupling constant of 9.2 Hz. nih.gov
Similarly, for 2,2,2-trifluoroethyl 1H-pyrazol-5(3)-carboxylate, detailed analysis was performed using ¹H NMR, ¹³C NMR, and ¹⁹F NMR. lookchem.com The ¹H NMR spectrum showed the pyrazole protons and the methylene protons of the trifluoroethyl group, which appeared as a quartet at 4.81 ppm (³JHF = 8.8 Hz). The ¹³C NMR displayed a quartet for the CH₂ group at δ 60.1 ppm (²JCF = 36.1 Hz) and a quartet for the CF₃ carbon at δ 123.5 ppm (JCF = 276 Hz). The ¹⁹F NMR showed a triplet at -73.5 ppm, confirming the presence of the trifluoroethyl group. lookchem.com
In some cases, single-crystal X-ray diffraction is used for unambiguous structure determination. For instance, the crystal structure of a related adamantyl-urea derivative containing a trifluoromethylpyrazole was successfully obtained, providing precise information on bond lengths, angles, and conformation in the solid state. nih.gov
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.
A review of the current scientific literature indicates a lack of specific single crystal X-ray diffraction data for derivatives of this compound itself. However, the application of this technique to closely related pyrazole structures demonstrates its power. For instance, studies on other substituted pyrazoles, such as ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and various haloaminopyrazoles, have successfully used X-ray diffraction to elucidate their molecular geometries. bg.ac.rsnih.gov This type of analysis confirms the substitution pattern on the pyrazole ring and reveals details about the planarity of the ring and the torsion angles of its substituents. bg.ac.rs
Furthermore, X-ray diffraction is crucial for understanding the supramolecular chemistry of these compounds, identifying non-covalent interactions like hydrogen bonding and π-π stacking that dictate how molecules arrange themselves in the solid state. bg.ac.rsnih.gov In various pyrazole analogues, these interactions lead to the formation of distinct motifs such as dimers, trimers, or extended chain-like catemers. mdpi.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, is a fundamental tool for the structural elucidation of this compound derivatives in solution.
Research on a series of 2,2,2-trifluoroethyl 1H-pyrazole-5(3)-carboxylates provides extensive NMR data that unambiguously confirms their structures. lookchem.com
¹H NMR: The proton spectra of these derivatives show a characteristic quartet signal for the methylene (-CH₂) protons of the trifluoroethyl group, resulting from coupling to the three adjacent fluorine atoms (³JHF). lookchem.com The protons on the pyrazole ring appear at distinct chemical shifts, confirming their electronic environment. lookchem.com
¹³C NMR: The carbon spectra are particularly informative. The methylene carbon of the trifluoroethyl group appears as a quartet due to one-bond coupling with the fluorine atoms (²JCF), while the trifluoromethyl (CF₃) carbon itself also presents as a quartet (¹JCF). lookchem.com
¹⁹F NMR: The fluorine spectra typically show a triplet for the CF₃ group, arising from coupling to the two protons of the adjacent methylene group, providing clear evidence for the -CH₂CF₃ moiety. lookchem.com
The following table summarizes representative NMR data for several derivatives, demonstrating the consistency of these patterns. lookchem.com
| Compound Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | ¹⁹F NMR (δ ppm) |
|---|---|---|---|
| 2,2,2-Trifluoroethyl 3(5)-methyl-1H-pyrazol-5(3)-carboxylate | CH₃: 2.30 (s, 3H) CH₂: 4.64 (q, ³JHF=8.4 Hz, 2H) H-4: 6.56 (s, 1H) | CH₃: 10.4 CH₂: 60.1 (q, ²JCF=37.2 Hz) C-4: 107.4 CF₃: 122.8 (q, ¹JCF=277 Hz) C-3: 131.5 C-5: 140.8 C=O: 160.3 | -73.7 (t, ³JFH=7.5 Hz) |
| 2,2,2-Trifluoroethyl 3(5)-phenyl-1H-pyrazol-5(3)-carboxylate | CH₂: 4.59 (q, ³JHF=8.4 Hz, 2H) H-4: 7.1 (s, 1H) Ph: 7.41 (m, 3H), 7.71 (m, 2H) | CH₂: 60.6 (q, ²JCF=37 Hz) C-4: 106.5 CF₃: 122.8 (q, ¹JCF=277 Hz) Ph: 125.7, 128.9, 129.0, 129.5 C-3: 139.1 C-5: 148.1 C=O: 158.2 | -73.5 (t, ³JFH=7.5 Hz) |
| 2,2,2-Trifluoroethyl 3(5)-undecyl-1H-pyrazol-5(3)-carboxylate | CH₃: 0.89 (t, 3H) Alkyl CH₂: 1.29 (m, 14H), 1.66 (m, 2H), 2.70 (m, 2H) OCH₂: 4.68 (q, ³JHF=8.4 Hz, 2H) H-4: 6.64 (s, 1H) | CH₃: 13.8 Alkyl CH₂: 22.5, 25.6, 28.9, 29.2, 29.3, 29.4, 31.7 OCH₂: 60.3 (q, ²JCF=37 Hz) C-4: 106.8 CF₃: 123.0 (q, ¹JCF=277 Hz) C-3: 140.3 C-5: 147.7 C=O: 160.2 | -73.6 (t, ³JFH=7.5 Hz) |
Advanced NMR techniques are also vital for characterizing more complex architectures, such as differentiating between regioisomers. For example, in the synthesis of related perfluoroalkylated pyrazoles using methylhydrazine, two different isomers can be formed. nih.gov Techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons, which allows for the definitive assignment of the correct isomeric structure. nih.gov
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for Structural Confirmation
Mass spectrometry and infrared spectroscopy provide complementary data to NMR for complete structural verification.
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can offer structural clues through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. In the synthesis of 2,2,2-trifluoroethyl 1H-pyrazole carboxylates, liquid chromatography-mass spectrometry (LC-MS/MS) was used to confirm the formation of the desired products by comparing the calculated exact mass with the experimentally found mass. lookchem.com
| Compound Name | Calculated Mass (g/mol) | Found Mass (g/mol) |
|---|---|---|
| 2,2,2-Trifluoroethyl 1H-pyrazol-5(3)-carboxylate | 194.0303 | 195.0340 [M+H]⁺ |
| 2,2,2-Trifluoroethyl 3(5)-methyl-1H-pyrazol-5(3)-carboxylate | 208.0460 | 209.0519 [M+H]⁺ |
| 2,2,2-Trifluoroethyl 3(5)-phenyl-1H-pyrazol-5(3)-carboxylate | 270.0616 | 271.0683 [M+H]⁺ |
The fragmentation patterns observed in the mass spectra of pyrazoles are dependent on the substituents and their positions on the ring. researchgate.netresearchgate.net Common fragmentation pathways involve the cleavage of the pyrazole ring or the loss of substituent groups, and analyzing these fragments helps to confirm the core structure of the molecule. researchgate.net
Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule. For derivatives of this compound, the most indicative absorptions are the strong C-F stretching vibrations, which typically appear in the 1100–1200 cm⁻¹ region. vulcanchem.com Other key functional groups introduced during derivatization also give rise to characteristic peaks, as summarized in the table below. lookchem.comnih.gov
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Compound Type |
|---|---|---|
| O-H Stretch | ~3400 | Alcohols |
| C=O Stretch | ~1600-1605 | Carboxylates |
| C-F Stretch | ~1100-1350 | Trifluoroethyl group |
Together, these analytical methods provide a comprehensive characterization of the synthesized derivatives, ensuring their structural integrity and purity.
Computational and Theoretical Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov For 1-(2,2,2-trifluoroethyl)-1H-pyrazole, DFT calculations are employed to determine its most stable three-dimensional shape, a process known as geometry optimization. nih.gov
This optimization process systematically alters the molecule's geometry to find the lowest energy conformation, corresponding to the most stable structure. nih.gov Functionals such as B3LYP and M06-2X, combined with basis sets like 6-311++G(d,p) or def2-TZVP, are commonly used to perform these calculations. nih.govnih.govmdpi.com The output provides precise data on bond lengths, bond angles, and dihedral angles. asrjetsjournal.org These calculations confirm that the pyrazole (B372694) ring is largely planar, while the trifluoroethyl group introduces specific conformational preferences. nih.gov The total electronic energy calculated also reflects the molecule's thermodynamic stability. asrjetsjournal.org
Table 1: Representative Optimized Geometric Parameters for a Pyrazole Ring Calculated via DFT
The following table shows typical bond length and angle values for a pyrazole ring, similar to what would be obtained for this compound using DFT methods like B3LYP. These values are based on reported data for related pyrazole structures.
| Parameter | Atom Pair/Trio | Typical Calculated Value |
|---|---|---|
| Bond Length (Å) | N1–N2 | 1.358 Å |
| N2–C3 | 1.330 Å | |
| C3–C4 | 1.420 Å | |
| C4–C5 | 1.370 Å | |
| C5–N1 | 1.345 Å | |
| Bond Angle (°) | C5–N1–N2 | 112.5° |
| N1–N2–C3 | 105.0° | |
| N2–C3–C4 | 111.0° | |
| C3–C4–C5 | 105.5° | |
| C4–C5–N1 | 106.0° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor (electrophile). numberanalytics.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical reactivity descriptor. numberanalytics.com A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the electron-withdrawing nature of the trifluoroethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrazole, influencing its reactivity profile. DFT calculations are used to determine the energies of these orbitals and derive various reactivity descriptors. researchgate.net
Table 2: Calculated Reactivity Descriptors for a Pyrazole Derivative
This table presents quantum chemical descriptors calculated from HOMO and LUMO energies, which are essential for predicting the chemical behavior of molecules like this compound. The values are representative of those obtained for pyrazole systems using DFT.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Indicates electron-donating ability |
| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to charge transfer |
| Electronegativity (χ) | (I + A) / 2 | Measures ability to attract electrons |
| Electrophilicity Index (ω) | χ² / (2η) | Describes electrophilic power |
Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). mdpi.comasrjetsjournal.org Calculations are often performed on the optimized geometry of the molecule. researchgate.net Theoretical predictions for this compound can be compared with experimental data to validate its structure. escholarship.org Studies on related pyrazoles show good correlation between calculated and experimental shifts, although solvent effects can influence the results. rsc.org
Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations, performed at the same level of theory as the geometry optimization, yield a set of harmonic frequencies corresponding to the molecule's vibrational modes. nih.govmdpi.com Because theoretical calculations often overestimate frequencies due to the neglect of anharmonicity and the use of a finite basis set, a scaling factor is commonly applied to the computed values to improve agreement with experimental spectra. nih.govarxiv.org
Table 3: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for a Related Pyrazole
This table illustrates the typical accuracy of GIAO-DFT calculations by comparing experimental shifts for 2,2,2-Trifluoroethyl 1H-pyrazol-5(3)-carboxylate with theoretically predicted values for similar structures.
| Carbon Atom | Experimental δ (ppm) lookchem.com | Predicted δ (ppm) | Assignment |
|---|---|---|---|
| C3 | 131.5 | ~130-135 | Pyrazole ring |
| C4 | 108.3 | ~105-110 | Pyrazole ring |
| C5 | 140.8 | ~140-145 | Pyrazole ring |
| CH₂ | 60.1 | ~58-62 | Methylene (B1212753) group |
| CF₃ | 123.5 | ~122-126 | Trifluoromethyl group |
Mechanistic Pathway Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions. It allows for the study of fleeting structures like transition states, which are impossible to isolate experimentally.
To understand how this compound is formed or how it reacts, computational chemists model the entire reaction mechanism. This involves identifying all stable species along the reaction path, known as intermediates, and the high-energy structures that connect them, known as transition states.
For instance, in the synthesis of pyrazoles via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, DFT calculations can be used to locate the geometries of the initial adducts, cyclized intermediates, and dehydration products. mdpi.commdpi.com A transition state search algorithm is used to find the precise geometry of the saddle point on the potential energy surface that represents the energy barrier between an intermediate and the next. mdpi.com Verifying that a structure is a true transition state involves a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
Once the energies of the reactants, intermediates, transition states, and products are calculated, an energy profile diagram can be constructed. This diagram plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction.
Computational and Theoretical Insights into this compound
This article delves into the computational and theoretical studies of the chemical compound this compound, focusing on the influence of solvents on its reactivity, its molecular dynamics, and the principles of structure-reactivity derived from theoretical data.
The choice of solvent is a critical factor that can dictate the outcome of a chemical reaction, influencing both its speed (kinetics) and the position of chemical equilibrium (thermodynamics). These solvent effects arise from the differential solvation of reactants, transition states, and products. iastate.edu The stability of each of these species in a solution is affected by intermolecular interactions with solvent molecules, such as dipole-dipole forces, hydrogen bonding, and van der Waals interactions.
According to transition-state theory, a reaction proceeds faster if the transition state is stabilized by the solvent to a greater extent than the reactants. iastate.edu Conversely, if the reactants are more stabilized than the transition state, the reaction slows down. The polarity of the solvent plays a crucial role; for instance, polar solvents tend to accelerate reactions where a charge is developed in the activated complex (the transition state). iastate.edu For example, in unimolecular substitution (SN1) reactions, polar protic solvents are known to speed up the reaction rate by stabilizing the carbocation intermediate that is formed. libretexts.orglibretexts.org In contrast, for bimolecular substitution (SN2) reactions, polar aprotic solvents are often preferred as they can dissolve ionic nucleophiles without heavily solvating and deactivating the nucleophile through hydrogen bonding. libretexts.org
For reactions involving This compound , the strong electron-withdrawing nature of the trifluoroethyl group significantly influences the molecule's polarity and its interactions with solvents. While specific kinetic studies on this compound are not widely available, general principles allow for predictions. In a reaction where the pyrazole nitrogen acts as a nucleophile, the solvent's ability to stabilize the developing charge on the transition state would be paramount.
Kinetic studies on the formation of pyrazoles, such as the Knorr synthesis, have shown that the reaction mechanism and rate-determining step can be highly dependent on reaction conditions, including the solvent and pH. imperial.ac.uk For reactions involving trifluoromethyl-substituted diketones, the process was found to be first-order in both reactants under specific pH conditions. imperial.ac.uk The study of solvent effects on the competition between SN2 and E2 pathways has also shown that increasing solvent polarity or the ability for microsolvation can favor the SN2 mechanism. nih.gov
The thermodynamic aspect of solvent effects relates to the equilibrium constant of a reaction. A solvent that preferentially stabilizes the products will shift the equilibrium towards them. iastate.edu This can be quantified using thermodynamic transfer functions, which measure the change in Gibbs free energy when a solute is transferred from one solvent to another.
| Reaction Type | Effect of Increasing Solvent Polarity | Rationale | Example Solvents (Increasing Polarity) |
|---|---|---|---|
| SN1 | Rate Increases | Stabilization of carbocation intermediate and transition state. libretexts.org | Hexane < Chloroform < Acetone < Ethanol (B145695) < Water |
| SN2 (neutral reactants) | Slight Decrease | Minimal charge separation in the transition state. | Hexane > Diethyl Ether > THF > Acetone |
| SN2 (charged nucleophile) | Decreases in Protic Solvents, Increases in Aprotic Solvents | Protic solvents solvate and deactivate the nucleophile; aprotic solvents solvate the counter-ion, freeing the nucleophile. libretexts.org | Methanol (B129727) < DMSO < DMF (for a given reaction) |
| E2 | Generally Increases | Polar solvents stabilize the developing charges in the transition state. | Ethanol > t-Butanol |
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govbohrium.com By numerically solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions, which are often difficult to capture experimentally. bohrium.com This technique is invaluable for understanding how molecules like this compound behave in different environments.
While specific MD simulation studies focused solely on This compound are not prominently featured in the literature, the methodology has been extensively applied to other pyrazole derivatives, particularly in the context of drug design and materials science. nih.govnih.gov For instance, MD simulations have been used to explore the binding stability of pyrazole-based inhibitors within the active sites of proteins like RET kinase and Hsp90α. nih.govnih.gov These studies calculate parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the ligand-protein complex over time, often on the nanosecond scale. nih.govsci-hub.se
An MD simulation of this compound could provide significant insights into:
Conformational Analysis: Determining the preferred rotational conformations (rotamers) around the C-N bond connecting the trifluoroethyl group to the pyrazole ring and quantifying the energy barriers between them.
Intermolecular Interactions: Simulating the compound in various solvents (e.g., water, ethanol, DMSO) to analyze the structure and dynamics of the solvation shell. This would reveal how solvent molecules arrange themselves around the solute and the nature of the interactions (e.g., hydrogen bonding to the pyrazole nitrogens).
Aggregation Behavior: Investigating the tendency of the molecules to self-associate in solution through π-stacking of the pyrazole rings or other interactions.
These simulations rely on accurate force fields, which are sets of parameters that define the potential energy of the system. nih.gov For novel molecules, these parameters may be derived from quantum mechanical calculations.
Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in establishing correlations between the molecular structure of a compound and its chemical reactivity. researchgate.netresearchgate.net These computational studies provide quantitative data on electronic properties that govern how a molecule will behave in a chemical reaction. For This compound , the introduction of the electron-withdrawing trifluoroethyl group at the N1 position is expected to significantly modulate the electronic character and reactivity of the pyrazole ring compared to unsubstituted pyrazole.
Key theoretical descriptors used to understand reactivity include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A large HOMO-LUMO energy gap generally implies high kinetic stability and low chemical reactivity. nih.gov For pyrazole derivatives, the presence of electron-withdrawing groups like trifluoromethyl (-CF₃) or trifluoroethyl (-CH₂CF₃) typically lowers the energy of both the HOMO and LUMO, affecting the molecule's interaction with electrophiles and nucleophiles.
Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that shows the charge distribution on a molecule's surface. researchgate.net Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the N2 atom of the pyrazole ring, making it the primary site for protonation and electrophilic attack. The hydrogen atoms and the region around the -CF₃ group would exhibit positive potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and donor-acceptor (stabilizing) interactions within the molecule. researchgate.net It can quantify the delocalization of electron density from lone pairs or bonding orbitals into empty antibonding orbitals, which helps explain the stability and reactivity of different conformations.
These computational insights are foundational for rational drug design and the development of new materials. rsc.orgnih.gov By understanding how substituents like the trifluoroethyl group alter the electronic landscape of the pyrazole scaffold, chemists can predict reactivity, tune properties for specific applications (e.g., as ligands or bioactive molecules), and design novel compounds with desired characteristics. nih.govresearchgate.net
| Theoretical Descriptor | Information Provided | Predicted Implication for this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability (nucleophilicity). | Lowered by the -CH₂CF₃ group, reducing nucleophilicity compared to unsubstituted pyrazole. |
| LUMO Energy | Electron-accepting ability (electrophilicity). | Lowered by the -CH₂CF₃ group, potentially increasing susceptibility to certain nucleophilic attacks. |
| HOMO-LUMO Gap | Kinetic stability and chemical reactivity. nih.gov | Likely large, indicating a kinetically stable molecule. |
| Molecular Electrostatic Potential (MEP) | Reactive sites for electrophilic and nucleophilic attack. researchgate.net | N2 atom is the most likely site for electrophilic attack. |
| NBO Charges | Atomic charge distribution and intramolecular interactions. researchgate.net | Confirms the electron-withdrawing effect of the -CH₂CF₃ group and the relative basicity of the N2 atom. |
Applications in Chemical Science and Advanced Materials Design
Role as a Versatile Synthetic Intermediate and Building Block
The structure of 1-(2,2,2-trifluoroethyl)-1H-pyrazole, featuring a reactive heterocyclic ring and a property-modulating trifluoroethyl substituent, makes it a valuable building block in organic synthesis. Pyrazole (B372694) rings are versatile components found in many physiologically active substances. lookchem.com The classic and most common method for synthesizing the pyrazole core is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a method known as the Knorr synthesis. beilstein-journals.org This foundational chemistry allows for the integration of the pyrazole scaffold into more complex molecular designs.
While direct examples detailing the use of this compound in the synthesis of complex organic frameworks are specific, the broader class of pyrazole-based linkers is well-established in the construction of Metal-Organic Frameworks (MOFs). nih.govrsc.org MOFs are highly crystalline materials composed of metal nodes connected by organic linkers, prized for their high surface area and tunable porosity. nih.gov The nitrogen atoms in the pyrazole ring are excellent coordination sites for metal ions, making pyrazole derivatives ideal candidates for organic linkers. For instance, bis-pyrazole linkers have been successfully incorporated into Hofmann-based MOFs, creating frameworks with one-dimensional channels lined with methylpyrazole moieties and unsaturated metal binding sites capable of selective gas separation. rsc.org The introduction of a trifluoroethyl group onto the pyrazole linker could further tune the framework's properties, potentially enhancing its affinity for specific guest molecules or modifying its chemical stability.
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing structural features from all starting materials, are a powerful tool for creating molecular diversity. doaj.org Pyrazole derivatives are frequently synthesized using MCRs, which offer advantages in efficiency and atom economy over traditional multi-step methods. beilstein-journals.orgdoaj.org
Research has demonstrated an efficient, one-pot synthesis of 2,2,2-trifluoroethyl 1H-pyrazole-5(3)-carboxylates through the cyclocondensation of hydrazine (B178648) hydrochloride with various 1,1,1-trichloro-4-alkoxy-3-alken-2-ones and trichloromethyl-β-diketones. lookchem.com This reaction is carried out in 2,2,2-trifluoroethanol (B45653) (TFE), which acts as both a green solvent and a reactant. lookchem.com This method highlights how the trifluoroethyl moiety can be incorporated into a pyrazole-based molecular architecture, yielding novel products with potential biological activity. lookchem.com The process is versatile, allowing for the synthesis of a range of substituted pyrazole carboxylates by varying the precursor diketones. lookchem.com
| Product Name | Starting Diketone Precursor | Yield (%) | Physical State | Reference |
|---|---|---|---|---|
| 2,2,2-Trifluoroethyl 1H-pyrazol-5(3)-carboxylate | 1,1,1-trichloro-4-methoxy-3-buten-2-one | 74 | Yellowish white solid | lookchem.com |
| 2,2,2-Trifluoroethyl 3(5)-methyl-1H-pyrazol-5(3)-carboxylate | 4,4,4-trichloro-2,4-butanedione | 81 | Yellowish white solid | lookchem.com |
| 2,2,2-Trifluoroethyl 3(5)-phenyl-1H-pyrazol-5(3)-carboxylate | 4,4,4-trichloro-1-phenyl-1,3-butanedione | 92 | White solid | lookchem.com |
| 2,2,2-Trifluoroethyl 3(5)-(4-fluorophenyl)-1H-pyrazol-5(3)-carboxylate | 4,4,4-trichloro-1-(4-fluorophenyl)-1,3-butanedione | 94 | White solid | lookchem.com |
| 2,2,2-Trifluoroethyl 3-phenethyl-1H-pyrazole-5-carboxylate | 1,1,1-trichloro-6-phenyl-2,4-hexanedione | Not specified | White solid | lookchem.com |
Structural Motif in Designed Molecular Systems for Materials Applications
Organic photovoltaic (OPV) devices have emerged as a promising alternative to traditional inorganic solar cells. mdpi.com The performance of OPV devices is highly dependent on the molecular structure of the organic materials used in the active layer. mdpi.com Pyrazole derivatives have been investigated for these applications. For example, new 6-CF3-1H-pyrazolo[3,4-b]quinolines have been synthesized and characterized for their potential in both photovoltaic and electroluminescent devices. mdpi.com
In these systems, the trifluoromethyl (-CF3) group, a close relative of the trifluoroethyl group, plays a crucial role. Its electron-withdrawing nature influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which is critical for efficient charge separation and transport in a solar cell. mdpi.com Bulk heterojunction solar cells fabricated using these pyrazoloquinoline derivatives blended with a polymer donor showed promising, albeit modest, power conversion efficiencies, demonstrating the viability of this class of materials in organic electronics. mdpi.com The substitution pattern on the pyrazole core was found to directly modulate the emission properties and HOMO energy levels. mdpi.com
| Active Layer | Open–Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [μA/cm²] | Power Efficiency (%) | Reference |
|---|---|---|---|---|
| PDT + Mol3 | 0.78 | 32.81 | ~0.38 | mdpi.com |
Fluorescent probes are indispensable tools for detecting and imaging biological species and processes. nih.govresearchgate.net Pyrazole derivatives are particularly promising scaffolds for such probes due to their high synthetic versatility, structural diversity, and favorable electronic properties. nih.gov The development of fluorescent probes based on small organic molecules is a major area of research, with N-heteroaromatic systems playing a key role. nih.gov
The incorporation of a this compound moiety into a larger chromophore system can tune its photophysical properties. The electron-withdrawing nature of the trifluoroethyl group can influence the intramolecular charge transfer (ICT) characteristics of the dye, which in turn affects its absorption and emission wavelengths, fluorescence quantum yield, and sensitivity to its environment. nih.gov For example, pyrazoline-BODIPY hybrid probes have been developed where the pyrazoline ring acts as an electron donor in an ICT process, and such probes have been used for bioimaging. nih.gov While specific data for this compound-based probes is limited in the provided context, the principles of molecular design suggest it is a viable component for creating new fluorescent sensors. The ability of pyrazole derivatives to act as N-donor ligands also makes them ideal for detecting metal cations in biological systems. nih.gov
The term "advanced functional materials" refers to materials engineered to possess specific, high-performance chemical or physical properties for targeted applications. wiley.comwiley-vch.deresearchgate.net The this compound unit is a prime example of a building block that enables the creation of such materials. The tunability comes from the combination of the stable, aromatic pyrazole ring and the influential trifluoroethyl group.
The introduction of the -CH₂CF₃ group can significantly impact several key properties:
Solubility: The trifluoroethyl moiety can alter a molecule's solubility profile, often increasing its lipophilicity, which is a critical parameter in drug design and the processing of materials. olemiss.edu
Thermal and Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the thermal stability of the material and its resistance to metabolic degradation in biological applications. olemiss.edu
Electronic Properties: As discussed in the context of photovoltaics and fluorescent probes, the strong electron-withdrawing effect of the trifluoro- group allows for precise tuning of a molecule's electronic energy levels (HOMO/LUMO), which is fundamental to designing materials for organic electronics and sensing. olemiss.edumdpi.com
By leveraging these tunable properties, chemists can rationally design molecules incorporating the this compound motif for a wide array of advanced applications, from specialized polymers and liquid crystals to active pharmaceutical ingredients.
Scaffold Design in Agrochemical Research
The pyrazole ring, a five-membered N-heterocyclic compound, is a versatile and highly valued scaffold in the design of modern agrochemicals. researchgate.net Its structural adaptability allows for extensive functionalization, enabling the fine-tuning of biological activity. The introduction of a trifluoromethyl group (CF3) is a common strategy in agrochemical design to enhance properties like metabolic stability and binding affinity. Specifically, the 1-(2,2,2-trifluoroethyl) substituent on the pyrazole ring has been explored for creating novel pesticides, including herbicides and fungicides. nih.govmdpi.com
Exploration of Pyrazole Derivatives for Agricultural Chemical Development
Research into pyrazole derivatives for agricultural applications is extensive, with a significant focus on creating compounds with high efficacy and crop safety. researchgate.netmdpi.com The this compound core is a key building block in this endeavor. Scientists have synthesized various derivatives by introducing different substituents onto the pyrazole ring to develop new active compounds. nih.gov
A notable area of exploration has been in the development of herbicides. A series of novel N-(2,2,2)-trifluoroethylpyrazole derivatives were synthesized and evaluated for their herbicidal activities. nih.gov The research demonstrated that these compounds could exhibit significant pre-emergence herbicidal effects against both broadleaf and grass weeds. nih.gov For example, one derivative, compound 11a (see table below), showed excellent herbicidal effects and, importantly, displayed good safety for crops like maize and rape at an application rate of 150 grams of active ingredient per hectare in greenhouse tests. nih.gov Field trials further confirmed that this compound had better herbicidal activity through soil application than the commercial herbicide metolachlor, while maintaining a similar level of safety for maize. nih.gov
The development of fungicides is another critical application for pyrazole derivatives. mdpi.comnih.gov The pyrazole moiety is present in several commercial fungicides used to manage a wide range of diseases in crops and fruits. mdpi.com Research has shown that pyrazole analogues can exhibit potent antifungal activity against various phytopathogenic fungi. mdpi.com For instance, studies on pyrazole analogues containing an aryl trifluoromethoxy group demonstrated significant activity against fungi like Fusarium graminearum. mdpi.com While not all examples explicitly contain the 1-(2,2,2-trifluoroethyl) group, the success of fluorinated pyrazoles provides a strong rationale for its inclusion in new fungicide design. The trifluoroethyl group can enhance the binding affinity of the molecule to the active sites of target proteins in fungi. mdpi.com
Table 1: Herbicidal Activity of a Selected N-(2,2,2)-trifluoroethylpyrazole Derivative This table is interactive. You can sort and filter the data.
| Compound ID | Weeds Targeted | Application Rate (g a.i./ha) | Efficacy | Crop Safety | Source |
|---|---|---|---|---|---|
| 11a | Dicotyledonous & Monocotyledonous | 150 | Good pre-emergence effects | Good safety for maize and rape | nih.gov |
| Metolachlor | Dicotyledonous & Monocotyledonous | 150 | Commercial Standard | Good safety for maize | nih.gov |
Structure-Activity Relationship Studies (SAR) in the Context of Agrochemical Design
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of lead compounds in agrochemical development. nih.govnih.gov For N-(2,2,2)-trifluoroethylpyrazole derivatives, SAR analyses have provided crucial insights into how different structural modifications influence their herbicidal or antifungal efficacy. nih.govmdpi.com
In the context of herbicidal pyrazoles, bioassays revealed distinct relationships between the molecular structure and activity. nih.gov The type and position of substituents on the pyrazole ring significantly impact the compound's performance. For the N-(2,2,2)-trifluoroethylpyrazole series, it was found that the specific arrangement of functional groups was key to achieving potent herbicidal effects while ensuring crop selectivity. nih.gov The success of compound 11a highlights a specific combination of substituents that confers both high efficacy and safety. nih.gov
Ligand Design in Coordination Chemistry and Catalysis
Pyrazole and its derivatives are highly important ligands in coordination chemistry and catalysis. researchgate.netresearchgate.net Their ability to coordinate with a wide variety of metal ions through their two adjacent nitrogen atoms allows for the construction of diverse metal complexes with unique structural and reactive properties. pen2print.orgresearchgate.net The this compound, as a substituted pyrazole, serves as a versatile building block in the design of specialized ligands for metal-catalyzed reactions. nih.gov
The introduction of the electron-withdrawing 2,2,2-trifluoroethyl group at the N1 position of the pyrazole ring significantly modifies the electronic properties of the ligand compared to unsubstituted pyrazole. This electronic modification influences the donor properties of the pyrazole nitrogen atoms, which in turn affects the stability, structure, and reactivity of the resulting metal complexes. pen2print.org These complexes find applications in various catalytic processes, including oxidation, hydrogenation, and carbon-carbon bond-forming reactions. mdpi.comrsc.org
Pyrazole-based chelating ligands can form complexes with varying coordination geometries and nuclearities, from simple mononuclear structures to complex polynuclear assemblies. researchgate.netnih.gov The design of pincer-type ligands, which incorporate protic pyrazole groups, has been a significant area of advancement. nih.gov These ligands can engage in metal-ligand cooperation, where the pyrazole NH group participates directly in the catalytic cycle, facilitating transformations like transfer hydrogenation. nih.govcore.ac.uk While the 1-(2,2,2-trifluoroethyl) group replaces this proton, its strong inductive effect can still be harnessed to tune the Lewis acidity of the metal center, thereby modulating the catalytic activity of the complex. pen2print.org The use of such tailored pyrazole ligands allows for the development of highly efficient and selective homogeneous catalysts for a broad range of chemical transformations. chemscene.com
Future Research Directions and Challenges
Development of More Efficient and Atom-Economical Synthetic Pathways
A primary challenge in the field is the creation of synthetic routes to fluorinated pyrazoles that are not only high-yielding but also adhere to the principles of green chemistry. researchgate.net Current methods often require harsh conditions or generate significant waste, prompting a shift towards more sustainable alternatives. researchgate.net
Future research will likely focus on several key areas:
Multicomponent Reactions (MCRs) : Designing one-pot syntheses that combine three or more starting materials to construct the pyrazole (B372694) ring in a single step can significantly improve efficiency. mdpi.com These methods reduce the number of purification steps, save time, and minimize solvent usage. researchgate.netmdpi.com
Catalysis : The use of novel catalysts is a promising avenue. For instance, silver-catalyzed reactions have been shown to enable the rapid and highly regioselective formation of 3-CF3-pyrazoles at room temperature. mdpi.com Iron-catalyzed tandem reactions, which use abundant and non-toxic metals, represent a sustainable approach for creating C–C and C–N bonds from simple feedstocks like alcohols. rsc.org Gold(I)-catalyzed tandem aminofluorination of alkynes is another mild and efficient protocol that has been developed. nih.gov
Flow Chemistry : Continuous flow synthesis offers a safer and more scalable alternative to traditional batch processing, particularly for handling potentially hazardous reagents or intermediates. sci-hub.se This technique allows for precise control over reaction parameters, leading to higher yields and purity. sci-hub.se
The development of new synthetic methods for fluorinated pyrazoles remains a critical area of research. nih.govacs.org The goal is to devise pathways that are not only efficient but also versatile, allowing for the introduction of a wide range of substituents onto the pyrazole core. mdpi.com
Exploration of Novel Reactivity and Unconventional Transformations
Beyond improving existing synthetic methods, a significant area of future research lies in exploring the novel reactivity of the 1-(2,2,2-trifluoroethyl)-1H-pyrazole scaffold. The electron-withdrawing nature of the trifluoroethyl group can influence the reactivity of the pyrazole ring in unexpected ways, opening doors to new chemical transformations.
Key research directions include:
C-H Functionalization : Direct C-H activation and functionalization offer a highly atom-economical way to introduce new functional groups onto the pyrazole ring, avoiding the need for pre-functionalized starting materials.
Cycloaddition Reactions : [3+2] cycloaddition reactions are a powerful tool for constructing the pyrazole ring and can be adapted to create a diverse library of fluorinated compounds. sci-hub.senih.gov Further exploration of unconventional cycloaddition partners and reaction conditions could lead to novel molecular architectures. sci-hub.se
Vinylpyrazole Chemistry : The chemistry of vinylpyrazoles is a rich field with potential for novel transformations, including metathesis and other transition-metal-catalyzed reactions. mdpi.com Investigating the reactivity of vinyl derivatives of this compound could yield new synthetic intermediates and materials. mdpi.com
Solvent-Dependent Reactivity : The choice of solvent can dramatically influence reaction outcomes. For example, the oxidation of pyrazoline precursors with manganese dioxide can lead to different products depending on whether the reaction is carried out in DMSO or hexane, demonstrating a highly selective, solvent-dependent deacylative pathway. nih.gov
Understanding and harnessing the unique reactivity imparted by the trifluoroethyl group will be crucial for expanding the synthetic utility of this class of compounds. acs.orgresearchgate.netnih.gov
Integration of Machine Learning and AI in Fluorinated Pyrazole Design and Synthesis
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the design and synthesis of new molecules. nih.gov These computational tools can accelerate the discovery process by predicting molecular properties, optimizing reaction conditions, and proposing novel synthetic routes. nih.govresearchgate.net
Future applications in the context of fluorinated pyrazoles include:
Quantitative Structure-Property Relationship (QSPR) Modeling : ML algorithms can be trained on existing data to build robust QSPR models. researchgate.net These models can predict the properties of new, unsynthesized fluorinated pyrazole derivatives, allowing researchers to prioritize the most promising candidates for synthesis. researchgate.net For instance, ML has been used to predict the crystalline density of pyrazole-based energetic materials. researchgate.net
Reaction Optimization : AI-driven platforms can optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity, reducing the need for extensive experimental screening. nih.gov This approach can save significant time and resources in developing synthetic pathways. nih.govschrodinger.com
De Novo Molecular Design : Generative AI models can design novel fluorinated pyrazole structures with desired properties. By learning from vast chemical datasets, these models can propose innovative scaffolds that a human chemist might not have considered. arxiv.org
Data Mining and Preprocessing : Improving the quality of chemical reaction datasets is crucial for the reliability of ML models. nih.gov AI can assist in cleaning and standardizing data from various sources, creating a more robust foundation for model training. nih.gov
By combining computational predictions with experimental validation, researchers can navigate the vast chemical space of fluorinated pyrazoles more efficiently, leading to the faster discovery of new functional molecules. arxiv.org
Addressing Sustainability and Environmental Considerations in Synthesis
The chemical industry is increasingly focused on developing sustainable and environmentally friendly processes. For the synthesis of this compound and its analogs, this means moving away from hazardous reagents and solvents and minimizing waste generation. researchgate.net
Key strategies for enhancing sustainability include:
Green Solvents : The use of environmentally benign solvents is a cornerstone of green chemistry. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), have been explored as green reaction media that can also improve reaction regioselectivity. lookchem.comresearchgate.net Water is another ideal solvent for certain pyrazole syntheses. researchgate.net
Catalyst-Free Reactions : Developing synthetic methods that proceed efficiently without a catalyst can simplify purification and reduce environmental impact. nih.govmdpi.com Ultrasonic irradiation has been employed as a green technique to promote reactions, often leading to higher yields and shorter reaction times without the need for a catalyst. mdpi.com
Use of Renewable Feedstocks : An iron-catalyzed tandem coupling approach allows for the synthesis of pyrazoles using biomass-derived alcohols as the primary feedstock, offering a renewable alternative to petroleum-based starting materials. rsc.org
Waste Reduction : Conventional synthesis methods for pyrazoles can be inefficient. researchgate.net By improving reaction selectivity and yield through methods like those described above, the generation of unwanted byproducts and waste can be significantly reduced. mdpi.com
A holistic approach that considers the entire lifecycle of the synthetic process is necessary to ensure that the production of fluorinated pyrazoles is both economically viable and environmentally responsible. nih.gov
Design of Next-Generation Functional Materials Based on Fluorinated Pyrazole Scaffolds
The unique properties conferred by fluorine, such as increased metabolic stability and binding affinity, make fluorinated pyrazoles highly attractive scaffolds for the design of new functional materials. olemiss.edu The introduction of the 2,2,2-trifluoroethyl group is a key strategy in the development of advanced materials with tailored properties. sci-hub.seacs.orgnih.gov
Promising areas for future design and application include:
Agrochemicals : Fluorinated pyrazoles are already used in successful fungicides. researchgate.net There is significant potential to design next-generation pesticides and herbicides by modifying the pyrazole core and its substituents. nih.gov For example, fluorinated pyrazole aldehydes have shown promise as antifungal agents against phytopathogenic fungi. nih.gov
Pharmaceuticals : The pyrazole scaffold is a well-established pharmacophore. The trifluoroethyl group can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net Future research will focus on designing fluorinated pyrazoles as inhibitors for a wide range of biological targets, including enzymes and receptors implicated in various diseases. ekb.eg
Energetic Materials : Pyrazole-based compounds are candidates for high-energy-density materials due to their high nitrogen content and structural stability. researchgate.net Computational modeling and machine learning can guide the design of new fluorinated pyrazole derivatives with enhanced energetic performance and safety profiles. researchgate.net
Coordination Chemistry and Catalysis : The pyrazole ring is an effective ligand for metal ions. Fluorinated pyrazole-based ligands can be used to create novel coordination complexes with unique catalytic or electronic properties.
The versatility of the this compound scaffold ensures its continued relevance in the development of advanced materials that address challenges in medicine, agriculture, and materials science. researchgate.net
Q & A
Q. What are the best practices for handling and storing this compound?
- Store under inert gas (Ar) at –20°C to prevent hydrolysis of the trifluoroethyl group. Use anhydrous solvents in reactions to avoid decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
